![molecular formula C9H15N3O B6167491 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol CAS No. 1247891-65-1](/img/no-structure.png)
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” is characterized by the presence of a piperidin-4-ol group attached to a 1-methyl-1H-imidazol-2-yl group . The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” include a molecular weight of 195.26 . It is a solid at room temperature and is highly soluble in water and other polar solvents .Safety and Hazards
Future Directions
The future directions for “1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties for the development of new drugs . This could potentially lead to the discovery of novel treatments for a variety of conditions.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with piperidine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": ["1-methyl-1H-imidazole-2-carbaldehyde", "piperidine", "reducing agent"], "Reaction": ["Step 1: React 1-methyl-1H-imidazole-2-carbaldehyde with piperidine in the presence of a suitable solvent and catalyst to form the corresponding imine intermediate.", "Step 2: Reduce the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(1-methyl-1H-imidazol-2-yl)piperidine.", "Step 3: Oxidize the piperidine ring using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol."] } | |
CAS RN |
1247891-65-1 |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol |
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.